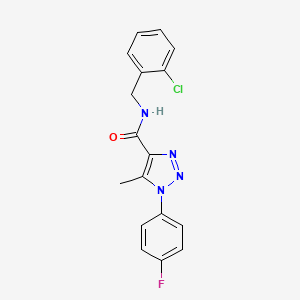

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClFN4O/c1-11-16(17(24)20-10-12-4-2-3-5-15(12)18)21-22-23(11)14-8-6-13(19)7-9-14/h2-9H,10H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIFCPNQNBWKADW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NCC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClFN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne. For instance, 4-fluorophenyl azide can react with propargyl alcohol under copper(I) catalysis to form 1-(4-fluorophenyl)-1H-1,2,3-triazole.

Carboxamide Formation: The triazole intermediate can then be reacted with 2-chlorobenzylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated purification systems to isolate the final product efficiently.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Properties

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has been evaluated for its anticancer potential. In vitro studies have demonstrated significant activity against various cancer cell lines. For instance:

- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of specific signaling pathways. It may inhibit key enzymes involved in cell proliferation and survival.

- Case Studies : Research conducted by the National Cancer Institute (NCI) indicated that this compound exhibited notable cytotoxic effects against human tumor cells, with mean GI50/TGI values suggesting effective growth inhibition at micromolar concentrations .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have indicated that it possesses activity against both bacterial and fungal strains:

- Evaluation Methods : The antimicrobial efficacy was assessed using standard methods such as the disk diffusion assay and broth microdilution techniques.

- Results : Preliminary results suggest that this compound can inhibit the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Various synthetic routes have been explored to optimize yield and purity.

| Step | Reaction | Conditions |

|---|---|---|

| 1 | Synthesis of Triazole Ring | Reactants under acidic conditions |

| 2 | Chlorination | Chlorobenzene with chlorinating agents |

| 3 | Amide Formation | Reaction with carboxylic acid derivatives |

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes. For example, in antifungal applications, it inhibits the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol and compromising the integrity of the fungal cell membrane.

Comparison with Similar Compounds

Key Observations :

- Halogen Effects : Replacement of chlorine with bromine in isostructural analogs (e.g., compound 4 vs. 5) minimally alters molecular conformation but significantly impacts crystal packing due to differences in van der Waals radii and halogen bonding .

- Biological Activity : Thiazole-linked triazoles (compound 4) show antimicrobial activity, while hydroxypropan-2-yl analogs (ZIPSEY) demonstrate antiproliferative effects, suggesting substituent-dependent bioactivity .

Pharmacologically Active Triazole-Carboxamides

- Anticancer Agents: 5-Amino-1-aryl-1H-1,2,3-triazole-4-carboxamides exhibit selective activity against renal (RXF 393) and CNS (SNB-75) cancer cells, with growth inhibition percentages up to -27.3% . The target compound lacks the 5-amino group, which may reduce potency but improve pharmacokinetic properties.

- Antimicrobials : Thiazole-triazole hybrids (compound 4) inhibit microbial growth, likely through interactions with bacterial enzymes or membranes .

- Enzyme Inhibitors: Ethyl 5-amino-1-aryl-triazole-4-carboxylates inhibit B-Raf kinase, a target in melanoma therapy . The target compound’s 2-chlorobenzyl group may confer similar steric effects for kinase binding.

Biological Activity

N-(2-chlorobenzyl)-1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and potential anticancer properties, supported by various studies and data.

1. Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a triazole ring that is pivotal in its biological activity. The presence of halogen atoms (chlorine and fluorine) contributes to its pharmacological properties by influencing the electronic distribution and steric effects.

2. Anti-inflammatory Activity

Recent studies have demonstrated that compounds containing the 1,2,3-triazole moiety exhibit significant anti-inflammatory effects. Specifically:

- Mechanism of Action : The anti-inflammatory activity is largely attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has been shown to inhibit the production of nitric oxide (NO) and reactive oxygen species (ROS) in macrophages activated by lipopolysaccharide (LPS) .

- In vitro Studies : In vitro assays indicated that this compound effectively reduced the release of inflammatory mediators in cell cultures .

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| This compound | 0.84 | TNF-α |

| Other Tested Compounds | 0.54 - 18.59 | COX Inhibition |

3. Antimicrobial Activity

The antimicrobial potential of this compound has also been explored:

- Antibacterial Studies : In vitro testing against various Gram-positive and Gram-negative bacterial strains revealed notable antibacterial activity. The compound exhibited effective inhibition against pathogenic bacteria, suggesting its potential as an antimicrobial agent .

4. Anticancer Properties

The anticancer activity of this compound has been evaluated through several mechanisms:

- Cell Proliferation Inhibition : Studies have shown that this compound can inhibit cell proliferation in various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell cycle progression .

- In vivo Efficacy : Animal models have demonstrated that treatment with this compound leads to a significant reduction in tumor size compared to control groups .

5. Case Studies

A recent study conducted on a series of triazole derivatives including this compound reported:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.